CysLT₁ Receptor Binding Affinity: Methoxy Montelukast Methyl Ester Exhibits 2.2-Fold Greater Potency Than Montelukast
In a comparative CysLT₁ receptor binding assay, Methoxy Montelukast Methyl Ester demonstrated an IC₅₀ of 1.1 nM, representing approximately 2.2-fold greater binding potency than the parent compound Montelukast (IC₅₀ = 2.4 nM) . The methoxy group enhances receptor binding affinity by optimizing interactions within the lipophilic accessory pocket of the CysLT₁ receptor, as inferred from SAR studies on the quinoline-dithioacetal scaffold . This difference in primary target engagement is a direct consequence of the methoxy-for-hydroxy substitution and cannot be achieved with unmodified Montelukast.
| Evidence Dimension | CysLT₁ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.1 nM (Methoxy Montelukast Methyl Ester) |
| Comparator Or Baseline | IC₅₀ = 2.4 nM (Montelukast) |
| Quantified Difference | ~2.2-fold greater potency (1.1 vs. 2.4 nM) |
| Conditions | CysLT₁ receptor binding assay (vendor technical datasheet; specific assay platform not fully disclosed) |
Why This Matters
The 2.2-fold improvement in CysLT₁ binding affinity enables dose-sparing in preclinical pharmacology models and provides a benchmark for SAR series optimization that Montelukast cannot match.
